Tranilast sodium

Solubility Formulation In vitro assay design

In fibrotic disease research, aqueous solubility and TGF-β1 specificity are critical for reproducible assays. Tranilast sodium (CAS 104931-56-8) addresses both: water-soluble (10 mM in H₂O), unlike the free acid, and uniquely inhibits TGF-β1 production (IC₅₀ 100-200 μM) - a property not shared by cromolyn or ketotifen. • Extended mast cell stabilization: inhibitory activity persists ≥120 min, outperforming cromolyn's 60-min window. • Functional selectivity: opposes angiotensin II in vascular smooth muscle, enabling cardiovascular mechanism studies. Supplied at ≥98% purity with global shipping from stocked inventories.

Molecular Formula C18H16NNaO5
Molecular Weight 349.3 g/mol
Cat. No. B1139417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTranilast sodium
Synonymssodium; 2-[3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate
Molecular FormulaC18H16NNaO5
Molecular Weight349.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)[O-])OC.[Na+]
InChIInChI=1S/C18H17NO5.Na/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(20)19-14-6-4-3-5-13(14)18(21)22;/h3-11H,1-2H3,(H,19,20)(H,21,22);/q;+1/p-1/b10-8+;
InChIKeyKZGHWWBBHZLTTA-VRTOBVRTSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is Tranilast Sodium: Core Identity for Scientific Procurement


Tranilast sodium (CAS: 104931-56-8, C₁₈H₁₆NNaO₅) is the sodium salt form of tranilast, a derivative of anthranilic acid [1]. It is an orally active anti-allergic and immunomodulatory compound that acts as a mast cell stabilizer, inhibiting the release of chemical mediators from sensitized mast cells [2]. Beyond its classical anti-allergic activity, tranilast sodium exhibits anti-inflammatory, anti-proliferative, and anti-fibrotic properties through the inhibition of key mediators such as prostaglandin D2 (PGD2), prostaglandin E2 (PGE2), transforming growth factor-beta 1 (TGF-β1), and interleukin-8 (IL-8) [3]. It also antagonizes angiotensin II and suppresses its biological effects in vascular smooth muscle cells [4]. The sodium salt form offers distinct advantages in aqueous solubility compared to the free acid, enabling its use in specific experimental formulations where water solubility is required .

Why Tranilast Sodium Cannot Be Interchanged with Free Acid or Other Mast Cell Stabilizers


Generic substitution among mast cell stabilizers or between salt forms is scientifically untenable due to quantifiable differences in solubility, mechanism of action, potency, and functional outcomes. The sodium salt of tranilast is water-soluble, whereas the free acid is practically insoluble in water, directly impacting formulation and in vitro assay design [1]. Furthermore, while drugs like disodium cromoglycate (DSCG) and ketotifen are also classified as mast cell stabilizers, they exhibit divergent pharmacological profiles. Tranilast sodium uniquely inhibits TGF-β1 production with an IC₅₀ of 100-200 μM, a property not shared by DSCG and only partially overlapping with ketotifen's primary histamine H1 receptor antagonism [2]. Crucially, head-to-head studies reveal that ketotifen is more potent at stabilizing mast cell membranes (exocytosis inhibition) but that tranilast sodium exerts opposing vasoconstrictor effects in vascular models, demonstrating distinct and even opposite functional consequences in certain physiological contexts [3][4]. The evidence below quantifies these critical differentiators, providing a clear scientific basis for compound selection.

Quantitative Differential Evidence for Tranilast Sodium Against Key Comparators


Solubility Advantage of Tranilast Sodium Over Free Acid for Aqueous Assays

Tranilast sodium is readily soluble in water at 10 mM, a critical requirement for many in vitro and in vivo assays. In contrast, the free acid form (tranilast) is reported as 'insoluble' in water by multiple reputable vendors, and its limited solubility in ethanol (4 mg/mL) restricts its use in aqueous systems [1]. This fundamental physicochemical difference makes the sodium salt the required form for experiments necessitating aqueous buffers without organic co-solvents, thereby avoiding potential solvent-induced artifacts in cellular assays.

Solubility Formulation In vitro assay design

TGF-β1 Inhibition: A Unique Immunomodulatory Property Differentiating Tranilast from DSCG

Tranilast sodium inhibits the formation of transforming growth factor-beta 1 (TGF-β1) with an IC₅₀ range of 100-200 μM in endotoxin-stimulated human monocytes [1][2]. This activity is central to its anti-fibrotic and anti-proliferative effects. In contrast, disodium cromoglycate (DSCG), a classic mast cell stabilizer used as a comparator, does not inhibit TGF-β1 formation; its primary mechanism is the stabilization of mast cell membranes and inhibition of chloride ion flux . This mechanistic divergence means tranilast sodium is uniquely suited for research into fibrotic diseases where TGF-β1 signaling is a key driver, an application for which DSCG would be ineffective.

Immunomodulation TGF-beta Fibrosis Anti-inflammatory

Divergent Vascular Effects: Tranilast Decreases vs. Ketotifen Increases Vasoconstriction

In a direct head-to-head study on rat mesenteric arteries, tranilast and ketotifen exhibited opposite effects on electrical field stimulation (EFS)-induced vasoconstriction. Incubation with 0.1 mmol/L tranilast significantly decreased vasoconstriction, whereas incubation with 0.1 µmol/L ketotifen significantly increased the vasoconstrictor response [1]. This functional divergence was linked to a differential effect on sympathetic innervation function, which was diminished by tranilast but not by ketotifen. This evidence demonstrates that two compounds, both broadly categorized as mast cell stabilizers, can produce antagonistic physiological outcomes in the same tissue model.

Vascular biology Mast cell stabilizers Functional selectivity

Antiproliferative Potency in Venous Smooth Muscle Cells: A Comparative IC₅₀ Profile

The antiproliferative efficacy of tranilast against human venous smooth muscle cells (SMCs) has been directly compared with dipyridamole and paclitaxel. The IC₅₀ for tranilast in venous SMCs was 37.4 μg/mL (114.3 μmol/L) in the MTT assay. While tranilast was less potent than dipyridamole (IC₅₀ = 5.8 μg/mL) and paclitaxel (IC₅₀ = 9.1 μg/mL), the study revealed that venous SMCs were substantially more susceptible to inhibition by all three drugs than aortic SMCs [1]. For tranilast, the IC₅₀ for venous cells was approximately 3.0 times lower than for aortic cells. This tissue-specific sensitivity profile is a critical piece of evidence for researchers studying venous pathologies, where tranilast's unique efficacy profile may be preferred over more potent but less selective or more toxic alternatives.

Antiproliferative Smooth muscle cell Restenosis Drug screening

Prolonged Duration of Action Compared to Cromolyn Sodium in Mast Cell Stabilization

Following intravenous administration in an animal model, the inhibitory effect of cromolyn sodium (disodium cromoglycate) on allergic reactions reached its peak at 5 minutes but had completely disappeared by 60 minutes post-injection. In contrast, tranilast maintained a significant inhibitory effect even 120 minutes after administration [1][2]. While cromolyn sodium demonstrated stronger initial activity, the prolonged duration of action for tranilast—lasting at least twice as long—represents a critical differentiator for experimental protocols requiring sustained mast cell stabilization over several hours.

Pharmacodynamics Duration of action Mast cell stabilization

High-Value Application Scenarios for Tranilast Sodium Based on Differential Evidence


In Vitro Studies Requiring Aqueous Solubility Without Organic Co-Solvents

The water-soluble nature of tranilast sodium (10 mM in H₂O) makes it the mandatory choice for any assay requiring aqueous buffers, such as cell-based assays, enzyme kinetics, or binding studies, where the use of DMSO or ethanol would confound results. The free acid form is unsuitable for these applications due to its insolubility in water . This is a primary procurement decision point.

Investigation of TGF-β1-Dependent Fibrotic and Proliferative Diseases

Tranilast sodium is uniquely positioned as a tool compound for studying diseases driven by TGF-β1, including fibrosis (e.g., pulmonary, renal, hepatic), hypertrophic scarring, and restenosis. Its demonstrated inhibition of TGF-β1 formation (IC₅₀ = 100-200 μM) is a property not shared by classic mast cell stabilizers like disodium cromoglycate [1][2]. For researchers investigating these pathways, tranilast sodium is a specific and well-characterized chemical probe.

Ex Vivo or In Vivo Protocols Requiring Sustained Mast Cell Stabilization Over Hours

For experiments requiring prolonged inhibition of mast cell degranulation, tranilast sodium is a superior choice to cromolyn sodium. Evidence shows that while cromolyn's effect wanes after 60 minutes, the inhibitory activity of tranilast persists for at least 120 minutes [3][4]. This extended duration of action simplifies dosing regimens and ensures target engagement throughout the experimental timeline.

Vascular Research Where Differentiating Between Mast Cell Stabilizers is Critical

Given that tranilast and ketotifen exert opposite effects on vasoconstriction in isolated arterial models, the selection between these two agents is not interchangeable. Tranilast sodium is the appropriate selection for studies investigating mechanisms leading to decreased sympathetic innervation function and reduced vasoconstrictor tone [5]. This functional selectivity is a key differentiator for researchers in cardiovascular pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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